molecular formula C7H4N2O2S B1460342 Thieno[2,3-d]pyrimidine-4-carboxylic acid CAS No. 1955519-70-6

Thieno[2,3-d]pyrimidine-4-carboxylic acid

Cat. No. B1460342
CAS RN: 1955519-70-6
M. Wt: 180.19 g/mol
InChI Key: VOXKHPSKDOLCAC-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidine-4-carboxylic acid is a chemical compound with the CAS Number: 1955519-70-6. It has a molecular weight of 180.19 . This compound is used as intermediates in the synthesis of GABA B receptor modulators, potentially useful for the treatment of central nervous system disorders .


Synthesis Analysis

An effective method for synthesizing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids has been proposed. This method is based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines. The procedure has been developed for obtaining the amides of these acids, suitable for liquid-phase combinatorial synthesis .


Physical And Chemical Properties Analysis

Thieno[2,3-d]pyrimidine-4-carboxylic acid is a powder with a purity of 95%. It is stored at room temperature .

Future Directions

Thieno[2,3-d]pyrimidine-4-carboxylic acid and its derivatives have attracted the attention of researchers due to their potential use in the treatment of central nervous system disorders . They are becoming increasingly available and have various biological activities, indicating that they may serve as models for the development of new drugs .

properties

IUPAC Name

thieno[2,3-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)5-4-1-2-12-6(4)9-3-8-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXKHPSKDOLCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=NC(=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[2,3-d]pyrimidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thieno[2,3-d]pyrimidine-4-carboxylic acid
Reactant of Route 2
Thieno[2,3-d]pyrimidine-4-carboxylic acid
Reactant of Route 3
Thieno[2,3-d]pyrimidine-4-carboxylic acid
Reactant of Route 4
Thieno[2,3-d]pyrimidine-4-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: How does modifying the structure of Thieno[2,3-d]pyrimidine-4-carboxylic acid impact its activity against different bacterial strains? Can you provide specific examples from the research?

A: The research indicates that structural modifications significantly influence the antimicrobial activity of Thieno[2,3-d]pyrimidine-4-carboxylic acid derivatives. For instance, incorporating a 2-amino-6-methylpyridine group in the amide substituent was found to enhance selectivity against Pseudomonas aeruginosa. [] Specifically, 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c) displayed potent activity against the reference strain of Pseudomonas aeruginosa ATCC 10145. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for specific bacterial targets.

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